molecular formula C30H27N3O4 B11629226 N-(4-{[2-methoxy-5-(4-oxo-3-phenyl-1,2,3,4-tetrahydroquinazolin-2-yl)benzyl]oxy}phenyl)acetamide

N-(4-{[2-methoxy-5-(4-oxo-3-phenyl-1,2,3,4-tetrahydroquinazolin-2-yl)benzyl]oxy}phenyl)acetamide

Cat. No.: B11629226
M. Wt: 493.6 g/mol
InChI Key: OMJNHHOTHQLHNZ-UHFFFAOYSA-N
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Description

N-(4-{[2-METHOXY-5-(4-OXO-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-2-YL)PHENYL]METHOXY}PHENYL)ACETAMIDE is a complex organic compound with a unique structure that includes a quinazoline core, phenyl groups, and methoxy functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[2-METHOXY-5-(4-OXO-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-2-YL)PHENYL]METHOXY}PHENYL)ACETAMIDE typically involves multi-step organic reactions. The key steps include the formation of the quinazoline core, introduction of the methoxy groups, and coupling with the phenylacetyl moiety. Common reagents used in these reactions include anhydrous solvents, strong acids or bases, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[2-METHOXY-5-(4-OXO-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-2-YL)PHENYL]METHOXY}PHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The quinazoline core can be reduced to form tetrahydroquinazoline derivatives.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction of the quinazoline core can produce tetrahydroquinazoline derivatives.

Scientific Research Applications

N-(4-{[2-METHOXY-5-(4-OXO-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-2-YL)PHENYL]METHOXY}PHENYL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-{[2-METHOXY-5-(4-OXO-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-2-YL)PHENYL]METHOXY}PHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The quinazoline core can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The methoxy and phenyl groups can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds with similar quinazoline cores but different substituents.

    Phenylacetamide Derivatives: Compounds with phenylacetamide moieties but different core structures.

    Methoxyphenyl Derivatives: Compounds with methoxyphenyl groups but different overall structures.

Uniqueness

N-(4-{[2-METHOXY-5-(4-OXO-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-2-YL)PHENYL]METHOXY}PHENYL)ACETAMIDE is unique due to its combination of a quinazoline core, methoxy groups, and phenylacetamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C30H27N3O4

Molecular Weight

493.6 g/mol

IUPAC Name

N-[4-[[2-methoxy-5-(4-oxo-3-phenyl-1,2-dihydroquinazolin-2-yl)phenyl]methoxy]phenyl]acetamide

InChI

InChI=1S/C30H27N3O4/c1-20(34)31-23-13-15-25(16-14-23)37-19-22-18-21(12-17-28(22)36-2)29-32-27-11-7-6-10-26(27)30(35)33(29)24-8-4-3-5-9-24/h3-18,29,32H,19H2,1-2H3,(H,31,34)

InChI Key

OMJNHHOTHQLHNZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OCC2=C(C=CC(=C2)C3NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5)OC

Origin of Product

United States

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